molecular formula C21H26N2O4S B3525264 N-(3-acetylphenyl)-3-[4-(tert-butylsulfamoyl)phenyl]propanamide

N-(3-acetylphenyl)-3-[4-(tert-butylsulfamoyl)phenyl]propanamide

Cat. No.: B3525264
M. Wt: 402.5 g/mol
InChI Key: MCECLQXBQKTLDV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-[4-(tert-butylsulfamoyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a tert-butylsulfamoyl group attached to another phenyl ring, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-[4-(tert-butylsulfamoyl)phenyl]propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Sulfamoylation: The tert-butylsulfamoyl group can be introduced via a reaction between the phenyl ring and tert-butylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate product with propanoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-[4-(tert-butylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield acetic acid derivatives, while reduction of the amide bond may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-[4-(tert-butylsulfamoyl)phenyl]propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-3-phenylpropanamide: Lacks the tert-butylsulfamoyl group, which may result in different chemical and biological properties.

    N-(3-acetylphenyl)-3-[4-methylsulfamoyl]phenyl]propanamide: Contains a methylsulfamoyl group instead of a tert-butylsulfamoyl group, potentially affecting its steric and electronic characteristics.

Uniqueness

N-(3-acetylphenyl)-3-[4-(tert-butylsulfamoyl)phenyl]propanamide is unique due to the presence of both the acetyl and tert-butylsulfamoyl groups, which may confer specific reactivity and biological activity not observed in similar compounds.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-[4-(tert-butylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-15(24)17-6-5-7-18(14-17)22-20(25)13-10-16-8-11-19(12-9-16)28(26,27)23-21(2,3)4/h5-9,11-12,14,23H,10,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCECLQXBQKTLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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